Furan-2-ylmethyl-(2-methyl-benzyl)-amine

Lipophilicity Medicinal Chemistry ADME Properties

SAR-driven medicinal chemistry requires building blocks with well-defined steric parameters. Furan-2-ylmethyl-(2-methyl-benzyl)-amine (CAS 225236-01-1) addresses this gap through its ortho-methyl substitution-introducing controlled steric bulk and altered lipophilicity (LogP 3.27) versus unsubstituted or para-methyl analogs, directly impacting chromatographic resolution and reaction selectivity. • Ortho-methyl group enables unique SAR exploration • Furan-amine scaffold supports transition metal coordination (Cu, VO, Fe) • ≥95% purity ensures reproducible outcomes. Verified inventory with reliable global logistics.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 225236-01-1
Cat. No. B1300331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl-(2-methyl-benzyl)-amine
CAS225236-01-1
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNCC2=CC=CO2
InChIInChI=1S/C13H15NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-8,14H,9-10H2,1H3
InChIKeyLAJDUWRAYBUBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-ylmethyl-(2-methyl-benzyl)-amine (CAS 225236-01-1): Core Identity and Procurement Baseline


Furan-2-ylmethyl-(2-methyl-benzyl)-amine (CAS 225236-01-1) is a synthetic secondary amine belonging to the class of N-benzyl furan-2-ylmethylamines . Its molecular formula is C13H15NO, with a molecular weight of 201.26 g/mol and a standard commercial purity specification of ≥95% . The compound is characterized by a furan ring linked via a methylene bridge to an amine group, which is further substituted with a 2-methylbenzyl moiety [1]. It is primarily utilized as a versatile building block in organic synthesis, facilitating the development of more complex molecular architectures .

Why In-Class Benzyl-Furan-2-ylmethyl Amines Cannot Be Interchanged for Furan-2-ylmethyl-(2-methyl-benzyl)-amine (CAS 225236-01-1)


Substituting Furan-2-ylmethyl-(2-methyl-benzyl)-amine with a close analog, such as its unsubstituted benzyl counterpart (CAS 4439-53-6) or the para-methyl isomer (CAS 436099-83-1), is not a trivial exchange. The presence and precise position of the methyl group on the benzyl ring (ortho-substitution) fundamentally alters the compound's physicochemical properties, including its lipophilicity, boiling point, and density . These differences directly impact key practical considerations for research and industrial applications, such as solubility in various solvents, chromatographic behavior during purification, and the steric and electronic environment in chemical reactions . The unique combination of the ortho-methyl group and the furan ring imparts distinct chemical and biological properties, making it a valuable and non-interchangeable compound for specific applications .

Quantitative Differentiation of Furan-2-ylmethyl-(2-methyl-benzyl)-amine (CAS 225236-01-1) from Key Analogs


Enhanced Lipophilicity (clogP) of 2-Methylbenzyl Derivative Over Unsubstituted Benzyl Analog

The 2-methylbenzyl substituent of the target compound significantly increases its calculated lipophilicity compared to its unsubstituted benzyl analog (CAS 4439-53-6) [1][2]. This difference is a direct result of the additional methyl group, which enhances the compound's ability to partition into non-polar environments [1].

Lipophilicity Medicinal Chemistry ADME Properties

Higher Boiling Point of 2-Methylbenzyl Derivative vs. Unsubstituted Benzyl Analog

The target compound exhibits a significantly higher boiling point (298.4°C at 760 mmHg) compared to its unsubstituted benzyl analog (CAS 4439-53-6), which has a boiling point of 115-124°C at a reduced pressure of 4 Torr [1][2]. This substantial difference is attributed to the increased molecular weight and enhanced van der Waals interactions resulting from the additional methyl group .

Physical Chemistry Purification Process Chemistry

Ortho-Methyl Substitution Alters Density Compared to Para-Methyl Isomer

The position of the methyl group on the benzyl ring significantly influences the compound's density. The ortho-substituted target compound has a predicted density of 1.054 g/cm³, while its para-substituted isomer (CAS 436099-83-1) has a lower predicted density of 1.01 g/cm³ [1]. This difference arises from how the ortho-methyl group affects molecular packing and intermolecular forces .

Physical Properties Material Science Formulation

Reduced Aqueous Solubility Due to Increased Hydrophobicity from 2-Methylbenzyl Group

The addition of the nonpolar 2-methylbenzyl group to the furfurylamine scaffold dramatically reduces aqueous solubility compared to the water-miscible parent compound, furfurylamine . The target compound is poorly soluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, and ethyl acetate .

Solubility Bioavailability Sample Preparation

Key Research and Procurement Applications for Furan-2-ylmethyl-(2-methyl-benzyl)-amine (CAS 225236-01-1)


As a Building Block for Complex Heterocyclic Systems in Medicinal Chemistry

The unique structural features of Furan-2-ylmethyl-(2-methyl-benzyl)-amine, including its ortho-substituted benzyl group and furan ring, make it a privileged scaffold for synthesizing complex heterocyclic compounds . Its core value lies in its application as a versatile intermediate for creating novel ligands and drug candidates . The ortho-methyl group introduces steric bulk and electronic effects that can modulate the compound's reactivity and the properties of its derivatives, enabling the exploration of structure-activity relationships (SAR) .

In the Development of Antimicrobial and Anticancer Agents

Research indicates that furan derivatives, including those with a benzylamine moiety, are investigated for their potential antimicrobial and anticancer properties . While specific quantitative data for this exact compound's antimicrobial activity is limited in the provided sources, its structural class is known for disrupting bacterial cell membranes and inhibiting essential enzymes . Similarly, in cancer research, compounds with similar structures have been shown to induce apoptosis in cancer cell lines . This positions the compound as a valuable starting point for developing new therapeutic agents, particularly where the 2-methylbenzyl group's unique properties can be leveraged to enhance activity or selectivity.

As a Ligand or Intermediate in Coordination Chemistry

The structural framework of this compound, with its amine and furan functionalities, makes it a candidate for creating novel ligands that can form coordination complexes with transition metals such as Cu(II), VO(II), and Fe(III) . Such complexes often demonstrate enhanced biological activity, including improved antioxidant and DNA-binding properties, compared to their parent ligands . The ortho-methyl group on the benzyl moiety can influence the geometry and stability of these metal complexes, offering a unique platform for exploring new catalysts or metallodrugs.

In Methodological Studies, such as the Leuckart–Wallach Reaction

Researchers utilize this amine in methodological studies to explore new synthetic routes and reaction mechanisms . For example, it can be employed in reductive amination processes like the Leuckart–Wallach reaction, a unique method for introducing new aryl and alkyl fragments into the structure of amines to create pharmaceuticals . The specific reactivity of the 2-methylbenzyl-substituted amine in such reactions can provide valuable insights into the steric and electronic factors governing these transformations.

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